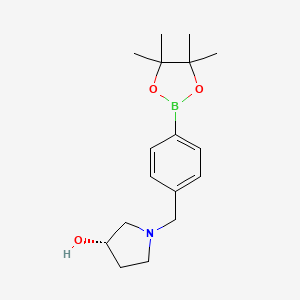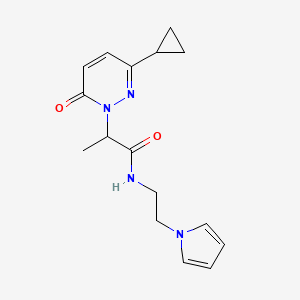
Benzyl azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl azetidine-1-carboxylate is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 . It is a liquid at room temperature .
Synthesis Analysis
Azetidines, including Benzyl azetidine-1-carboxylate, can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach is characterized by its operational simplicity, mild conditions, and broad scope . Another method involves the use of a laboratory-evolved variant of cytochrome P450BM3, P411-AzetS, for the enantioselective one-carbon ring expansion of aziridines .Molecular Structure Analysis
The molecular structure of Benzyl azetidine-1-carboxylate consists of 11 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The InChI key is WXOQIRHYGZFGBS-UHFFFAOYSA-N .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
Benzyl azetidine-1-carboxylate is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Novel Isomeric Analogs : The compound is instrumental in the synthesis of novel isomeric analogs of dl-proline, such as 2-carboxy-4-methylazetidine. This process involves the reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation to yield the isomeric analogs (Soriano, Podraza, & Cromwell, 1980).
Biological and Pharmacological Studies
Investigating Protein Synthesis and Ion Transport : Azetidine-2-carboxylic acid, a closely related compound, has been used to study the relationship between protein synthesis and ion transport in barley roots. This research provides insights into how protein assembly and enzymatic functions are influenced by analogs of proline (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Clinical Trials for Multiple Sclerosis : Benzyl azetidine-1-carboxylate derivatives have been utilized in the development of S1P1 receptor modulators. One such derivative, Siponimod, has completed phase 2 clinical trials for treating relapsing-remitting multiple sclerosis (Pan et al., 2013).
Enzymatic and Chemical Reactions
Biotransformations in Organic Chemistry : The compound has been used in biotransformation processes to produce azetidine-2-carboxylic acids and their derivatives with high enantioselectivity, demonstrating its utility in the field of organic synthesis (Leng, Wang, Pan, Huang, & Wang, 2009).
Dialkylation Studies : Benzyl azetidine-2-carboxylate derivatives have been used in base-promoted α-alkylation studies. This research contributes to the understanding of organic synthesis mechanisms, particularly in the production of optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).
Food Chain Impact Analysis : The presence of azetidine-2-carboxylic acid in the food chain, especially in sugar beets, has been studied. This research has implications for understanding the toxicological effects of such compounds in human consumption (Rubenstein et al., 2009).
Safety and Hazards
Zukünftige Richtungen
Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The review by Mughal and Szostak provides an overview of the synthesis, reactivity, and application of azetidines with a focus on the most recent advances, trends, and future directions .
Wirkmechanismus
Target of Action
Azetidines, the class of compounds to which it belongs, are known to be used in organic synthesis and medicinal chemistry .
Mode of Action
Benzyl azetidine-1-carboxylate is synthesized through a biocatalytic one-carbon ring expansion of aziridines . A laboratory-evolved variant of cytochrome P450BM3, P411-AzetS, exerts unparalleled stereocontrol over a [1,2]-Stevens rearrangement . This enzyme overrides the inherent reactivity of aziridinium ylides, promoting a transformation which cannot currently be performed using other catalyst classes .
Biochemical Pathways
Azetidines are known to be prepared by various methods including cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, which could potentially influence its bioavailability .
Result of Action
The compound is part of the azetidine class, which is known for its broad spectrum of biological properties .
Action Environment
It’s known that the compound is stable at room temperature .
Eigenschaften
IUPAC Name |
benzyl azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(12-7-4-8-12)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOQIRHYGZFGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl azetidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA)](/img/structure/B2852812.png)




![2-(5-{[2-(sec-butylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2852821.png)

![{4-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine](/img/structure/B2852823.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide](/img/structure/B2852829.png)



![4-[(Cyclopentylamino)sulfonyl]benzoic acid](/img/structure/B2852835.png)